2-Chlorosulfonyl-pyridinium chloride
CAS No.:
Cat. No.: VC17962505
Molecular Formula: C5H5Cl2NO2S
Molecular Weight: 214.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5Cl2NO2S |
|---|---|
| Molecular Weight | 214.07 g/mol |
| IUPAC Name | pyridin-1-ium-2-sulfonyl chloride;chloride |
| Standard InChI | InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |
| Standard InChI Key | XAJWHCVLZBSLNC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=[NH+]C(=C1)S(=O)(=O)Cl.[Cl-] |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
2-Chlorosulfonyl-pyridinium chloride consists of a pyridine ring where the nitrogen atom is protonated to form a pyridinium ion, with a chlorosulfonyl (-SO₂Cl) group at the 2-position. This configuration confers strong electrophilicity, making it reactive toward nucleophiles such as amines and alcohols . The compound typically exists as a hygroscopic, crystalline solid with a pale yellow to colorless appearance .
Physicochemical Data
Key physical properties include:
The compound’s instability in moist environments necessitates storage under anhydrous conditions . Its aqueous solutions are highly acidic due to the release of hydrochloric acid upon hydrolysis .
Synthesis and Manufacturing
Primary Synthetic Routes
The most documented method involves the chlorination of 2,2′-dipyridyl disulfide. Treatment with chlorine gas in dichloromethane or petroleum ether at 20°C yields 2-pyridinesulfenyl chloride, which is subsequently oxidized to the sulfonyl chloride derivative . A representative reaction is:
This method prioritizes simplicity but requires careful control of reaction conditions to avoid over-chlorination .
Applications in Organic Synthesis
Sulfonylation Reactions
2-Chlorosulfonyl-pyridinium chloride is widely employed to introduce sulfonyl groups into organic substrates. Its reactivity with nucleophiles enables the synthesis of sulfonamides, sulfonate esters, and sulfonic acids . For instance, reaction with primary amines proceeds as:
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing active pharmaceutical ingredients (APIs). It is implicated in the production of vonoprazan (a potassium-competitive acid blocker) and ticagrelor (an antiplatelet drug), where it contributes to sulfonamide linkages in their molecular structures .
Comparative Analysis with Related Sulfonyl Chlorides
The reactivity and applications of 2-chlorosulfonyl-pyridinium chloride are distinct from those of structurally similar compounds:
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Pyridine-2-sulfonyl chloride | C₅H₄ClNO₂S | Lacks pyridinium ion; less electrophilic |
| 3-Chloropyridine-2-sulfonyl chloride | C₅H₄ClNO₂S | Structural isomer with altered reactivity |
| Chlorosulfonic acid | ClSO₃H | Stronger sulfonating agent but less selective |
The pyridinium ion in 2-chlorosulfonyl-pyridinium chloride enhances its solubility in polar solvents, facilitating reactions under mild conditions .
Recent Advances and Future Directions
While the compound remains a staple in sulfonylation chemistry, recent efforts focus on optimizing its synthesis for scalability. Innovations in continuous-flow reactors may mitigate safety risks associated with batch processing . Additionally, its role in synthesizing sulfonamide-based covalent inhibitors is an emerging area of interest in drug discovery .
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